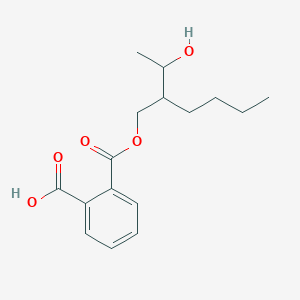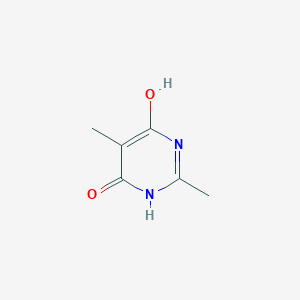
2,5-Dimethylpyrimidine-4,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step chemical reactions that include the formation of key intermediates and the use of specific reagents to introduce various functional groups. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine showcases a route that could be adapted for the synthesis of compounds like 2,5-Dimethylpyrimidine-4,6-diol. This process involves treatments such as diazotization, coupling reactions, and hydrogenolysis to achieve the desired functionalization of the pyrimidine core (Grivsky et al., 1980).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 2,5-Dimethylpyrimidine-4,6-diol, can be characterized by spectroscopic methods such as NMR, FT-IR, and mass spectrometry. These techniques provide information on the arrangement of atoms within the molecule and the types of functional groups present. For instance, the structure of a closely related compound, 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid, was characterized using these methods, indicating how structural analyses for 2,5-Dimethylpyrimidine-4,6-diol might be conducted (Atay et al., 2018).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions, reflecting their reactivity and functional group compatibility. These compounds can undergo reactions such as cycloadditions, tautomerizations, and substitutions, which are crucial for modifying their chemical structure and properties. For example, reactions involving 6-[(dimethylamino)methylene]aminouracil with heterocumulenes result in the formation of novel pyrimido[4,5-d]pyrimidines, illustrating the chemical versatility of the pyrimidine ring (Prajapati & Thakur, 2005).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
One significant application of pyrimidine derivatives is in exploring their antibacterial and antifungal potentials. For instance, three new pyrimidine derivatives were synthesized and screened for activities against Gram-positive and Gram-negative bacteria, as well as a pathogenic fungus. The findings revealed significant activity against these organisms, with one compound showing promising activity higher than susceptible ranges against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus (Z. Khan et al., 2015).
Molecular Structure Characterization and DNA Interaction
Pyrimidine derivatives have been studied for their molecular structures and interactions with DNA. For example, a study focused on the synthesis of a pyrimidine compound, analyzing its structure through various spectroscopic measurements and evaluating its DNA cleavage activity. This research provides insight into the compound's interaction with DNA, although it found no significant disruptive effect on pBR 322 DNA (Çiğdem Karabacak Atay et al., 2018).
Cocrystal Formation for Drug Development
The formation of cocrystals involving pyrimidine units offers another avenue for scientific exploration. Such studies have prepared cocrystals with various carboxylic acids, exploring the hydrogen bonding potential of the pyrimidine ring. These findings are essential for understanding molecular interactions and designing drugs with improved properties (A. Rajam et al., 2018).
Synthesis of Novel Compounds and Materials
Research into pyrimidine derivatives also extends to the synthesis of novel compounds with potential applications in materials science. For instance, novel conjugated polymers were synthesized through aldol condensation reactions involving pyrimidine, highlighting the potential for creating new semiconducting materials (S. S. Gunathilake et al., 2013).
Photoluminescence and Electronic Properties
The photoluminescent properties of pyrimidine-based compounds are of particular interest for applications in optoelectronic devices. A study on low-dimensional copper(I) iodide complexes with pyrimidine ligands revealed tunable photoluminescence properties, which are crucial for the development of light-emitting devices (Nobuo Kitada & T. Ishida, 2014).
Eigenschaften
IUPAC Name |
4-hydroxy-2,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(9)7-4(2)8-6(3)10/h1-2H3,(H2,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDSMEIYCNSPIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285008 |
Source


|
| Record name | 2,5-DIMETHYLPYRIMIDINE-4,6-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpyrimidine-4,6-diol | |
CAS RN |
1194-74-7 |
Source


|
| Record name | 1194-74-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-DIMETHYLPYRIMIDINE-4,6-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

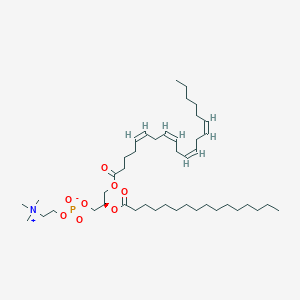
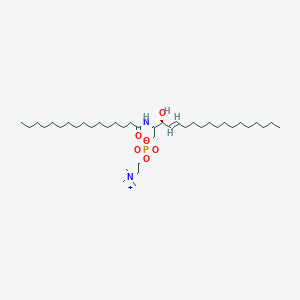

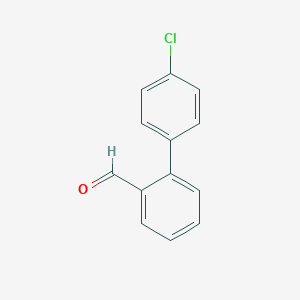
![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)
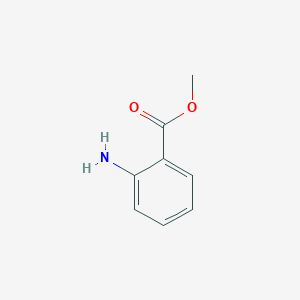
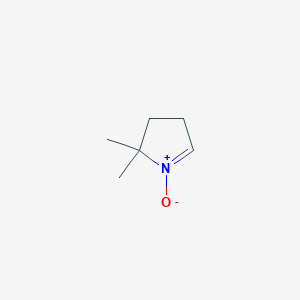
![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)
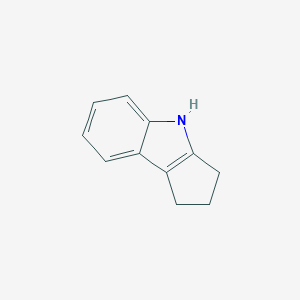
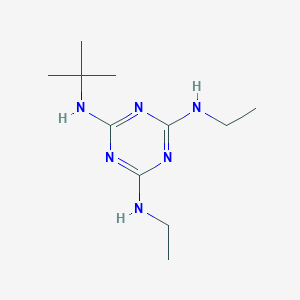
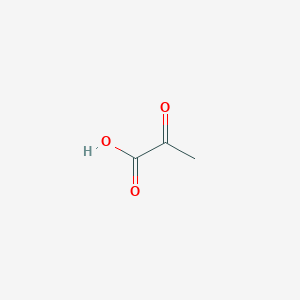
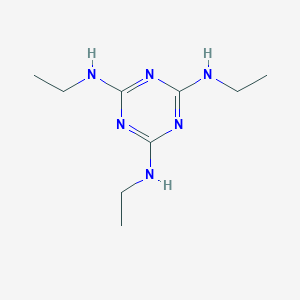
![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)
